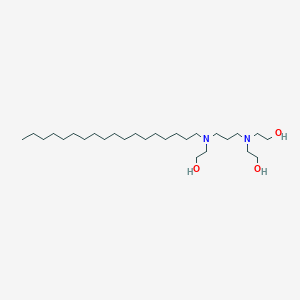
N-Stearyl-N-(2-hydroxyethyl)-N',N'-bis(2-hydroxyethyl)trimethylenediamine
Descripción general
Descripción
“N-Stearyl-N-(2-hydroxyethyl)-N’,N’-bis(2-hydroxyethyl)trimethylenediamine” is a type of amine oxide-based surfactant . These surfactants are particularly interesting due to their small but highly polar headgroups, which exhibit cationic behavior in acidic solutions and non-ionic behavior in alkaline and neutral solutions .
Synthesis Analysis
The compound was synthesized with N-alkyl-di-ethanolamine and hydrogen peroxide . The synthesis process was confirmed using 1H-NMR spectra, mass spectral fragmentation, and FTIR spectroscopic analysis .Molecular Structure Analysis
The molecular structure of the compound was confirmed using 1H-NMR spectra, mass spectral fragmentation, and FTIR spectroscopic analysis .Chemical Reactions Analysis
The compound has been found to reduce the surface tension of water to a minimum value at certain concentrations . The minimum interfacial tension (IFTmin) and the dynamic interfacial tension (DIT) of the oil–water system were measured .Physical And Chemical Properties Analysis
The compound has been found to reduce the surface tension of water to a minimum value at certain concentrations . Furthermore, it has been found to have strong emulsifying power .Aplicaciones Científicas De Investigación
1. Food Contact Materials
- N,N-bis(2-hydroxyethyl)stearylamine partially esterified with saturated C16/C18 fatty acids, a related compound, is assessed for use in food contact materials as an antistatic and anti-fog agent in polymers. Its safety was evaluated by EFSA for contact with various types of food, with a focus on its genotoxicity and accumulation in humans (Silano et al., 2020).
2. Chemical Synthesis
- The compound's derivative, N-methyl-N-ethy-N,N-bis(2-stearoyloxy)ethyl bromide, was synthesized with high yield via a novel route involving quaternization and sterification. This study offers insights into the synthesis process and the structure of the compound's derivatives (Fan Ming-ming, 2012).
3. Dermatology
- Studies on fatty amine ethoxylates, similar to the subject compound, evaluated their dermal irritation/corrosion potential using domestic swine as an alternative model, highlighting their relevance in dermatological research (Rausch et al., 2003).
4. Cosmetic Ingredient Safety
- Hydroxypropyl bis(N-Hydroxyethyl-p-Phenylenediamine) HCl, a structurally related compound, was reviewed for safety in cosmetic hair dye formulations. This sheds light on the safety aspects of similar compounds in cosmetic applications (Becker et al., 2016).
5. Photopolymerization in Dentistry
- N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine, a related compound, was synthesized for use in dental resin mixtures, indicating potential applications of similar compounds in dental materials (Nie & Bowman, 2002).
Safety And Hazards
Direcciones Futuras
Amine oxide-based surfactants have been widely used in detergents, shampoos, toiletry, textile auxiliaries, and antistatic preparations . They are usually used together with other surfactants and have shown good synergistic effects . Future research may focus on further exploring these synergistic effects and finding new applications for these surfactants.
Propiedades
IUPAC Name |
2-[3-[bis(2-hydroxyethyl)amino]propyl-octadecylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H58N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28(22-25-30)20-18-21-29(23-26-31)24-27-32/h30-32H,2-27H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZCNRGNPAESDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCN(CCO)CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H58N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Stearyl-N-(2-hydroxyethyl)-N',N'-bis(2-hydroxyethyl)trimethylenediamine | |
CAS RN |
17671-49-7 | |
| Record name | N-Stearyl-N-(2-hydroxyethyl)-N',N'-bis(2-hydroxyethyl)trimethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017671497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-STEARYL-N-(2-HYDROXYETHYL)-N',N'-BIS(2-HYDROXYETHYL)TRIMETHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN32HT51LP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7-Dibromo-1,6-methano[10]annulene](/img/structure/B101648.png)
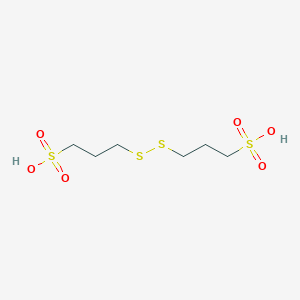
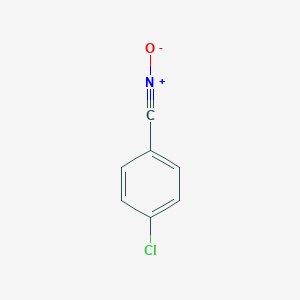
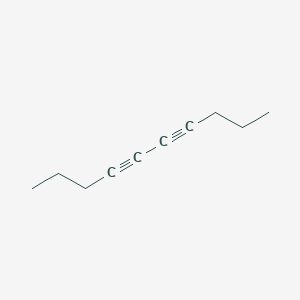

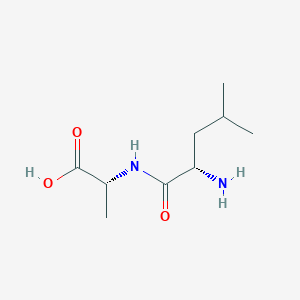
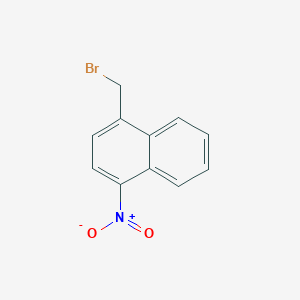
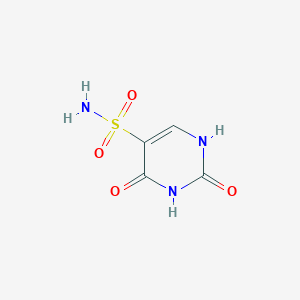
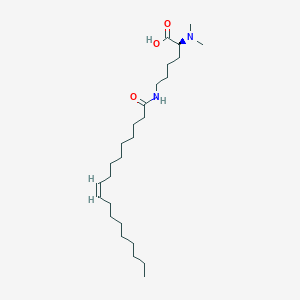
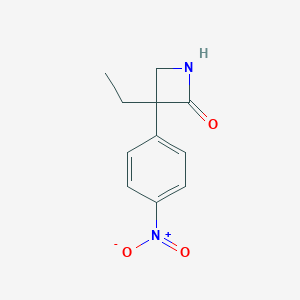
![1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B101667.png)
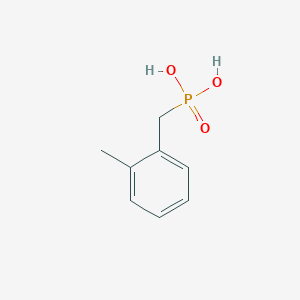
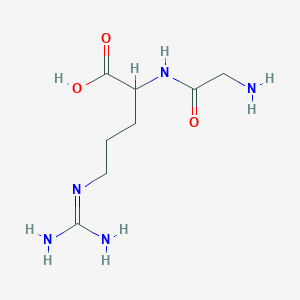
![ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride](/img/structure/B101673.png)